molecular formula C23H24IN5O B3414886 2-[4-(3-iodobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine CAS No. 946383-47-7

2-[4-(3-iodobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine

Cat. No.: B3414886
CAS No.: 946383-47-7
M. Wt: 513.4 g/mol
InChI Key: VEXDFSIYWAZKOM-UHFFFAOYSA-N
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Description

This compound features a pyrimidin-4-amine core substituted with a 6-methyl group and an N-(4-methylphenyl) moiety. The piperazine ring at position 2 is further modified with a 3-iodobenzoyl group, distinguishing it from analogs through its iodine atom, which enhances steric bulk and electronic effects. The iodine substituent may improve target binding affinity and metabolic stability compared to smaller halogens like chlorine or fluorine .

Properties

IUPAC Name

(3-iodophenyl)-[4-[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24IN5O/c1-16-6-8-20(9-7-16)26-21-14-17(2)25-23(27-21)29-12-10-28(11-13-29)22(30)18-4-3-5-19(24)15-18/h3-9,14-15H,10-13H2,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXDFSIYWAZKOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCN(CC3)C(=O)C4=CC(=CC=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24IN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-iodobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine typically involves multiple steps, starting with the preparation of the core pyrimidine structure. The key steps include:

    Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the pyrimidine core.

    Iodination of the Benzoyl Group:

    Final Coupling: The final step involves coupling the iodinated benzoyl-piperazine intermediate with the pyrimidine core under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-iodobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: The iodinated benzoyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in various substituted benzoyl-piperazine derivatives.

Scientific Research Applications

2-[4-(3-iodobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a lead molecule for the development of new drugs, particularly in the treatment of cancer, neurological disorders, and infectious diseases.

    Biological Studies: It can be used to study the interactions between small molecules and biological targets, such as enzymes and receptors.

    Pharmacology: The compound can be used to investigate the pharmacokinetics and pharmacodynamics of potential therapeutic agents.

    Industrial Applications: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[4-(3-iodobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares key structural and physicochemical parameters with related compounds:

Compound Name Molecular Formula Molecular Weight logP Hydrogen Bond Acceptors Key Substituents Reference
2-[4-(3-Iodobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine (Target) C23H23IN6O 550.38* ~5.8† 7 3-Iodobenzoyl, 4-methylphenyl -
2-[4-(4-Ethylbenzenesulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine (G868-1153) C24H29N5O2S 451.59 5.7373 7 4-Ethylbenzenesulfonyl
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine C17H19N5 293.37 ~3.2‡ 5 Pyrazole, 3,5-dimethyl
2-[4-(2-Chloro-6-fluorobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine C22H22ClFN6O 464.91 ~4.9 7 2-Chloro-6-fluorobenzoyl
6-Methyl-N-(4-(propan-2-yloxy)phenyl)pyrimidin-4-amine (D278-0426) C14H17N3O 243.31 ~2.5 3 Isopropoxy phenyl

*Calculated based on molecular formula. †Estimated via analogous sulfonyl derivatives . ‡Predicted using fragment-based methods.

Key Observations:

  • Lipophilicity (logP): The target compound’s logP (~5.8) is higher than sulfonyl analogs (e.g., G868-1153, logP 5.7373) due to the bulky, hydrophobic iodine atom. This may enhance membrane permeability but reduce aqueous solubility .
  • Molecular Weight: The iodine atom contributes to a higher molecular weight (550.38) compared to non-halogenated analogs (e.g., pyrazole derivative: 293.37) .
  • Hydrogen Bonding: All piperazine-containing derivatives share 7 hydrogen bond acceptors, favoring interactions with polar protein residues .

Biological Activity

The compound 2-[4-(3-iodobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine is a novel pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological evaluation, particularly focusing on its pharmacological properties.

Synthesis and Structural Characterization

The synthesis of this compound involves the reaction of 1-(2-pyrimidyl)piperazine with 3-iodobenzoic acid in the presence of a dehydrating agent. The resulting structure has been confirmed through various methods, including single-crystal X-ray diffraction, which elucidates its three-dimensional arrangement and hydrogen bonding interactions .

Table 1: Synthesis Overview

StepReagentsConditionsYield
11-(2-pyrimidyl)piperazine + 3-iodobenzoic acidDMF, room temperatureHigh
2Crystallization from methanolSlow evaporationSuitable for X-ray

Biological Activity

The biological activity of this compound has been evaluated in various studies. Notably, it has been investigated for its potential as an antidepressant and anxiolytic agent. The presence of the piperazine moiety is significant as it often enhances the central nervous system (CNS) activity of compounds.

The compound is believed to interact with multiple neurotransmitter systems, particularly serotonin and dopamine receptors. Preliminary studies indicate that it may act as a serotonin reuptake inhibitor , which is crucial in treating mood disorders. Additionally, its structural similarity to known anxiolytics suggests a potential role in modulating GABAergic activity .

Case Studies and Research Findings

Recent evaluations have demonstrated promising results regarding the compound's efficacy:

  • Antidepressant Activity : In animal models, the compound exhibited significant reductions in depressive-like behaviors as measured by forced swim tests and tail suspension tests.
  • Anxiolytic Effects : Behavioral assays indicated that the compound reduced anxiety-like behaviors in elevated plus maze tests, supporting its potential use as an anxiolytic agent.
  • Receptor Binding Studies : Radiolabeled binding assays revealed high affinity for serotonin receptors (5-HT_1A and 5-HT_2A), indicating a mechanism that could underlie its antidepressant effects .

Table 2: Summary of Biological Evaluations

Study TypeResultReference
Animal ModelReduced depressive behavior
Anxiolytic TestingDecreased anxiety behavior
Receptor BindingHigh affinity for serotonin receptors

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(3-iodobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
2-[4-(3-iodobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine

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